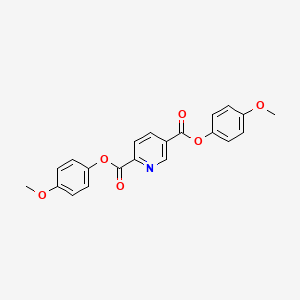
Bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C21H17NO6. It is an ester derivative of pyridine-2,5-dicarboxylic acid, where the carboxyl groups are esterified with 4-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Nitro derivatives and halogenated compounds.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic effects.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,5-dicarboxylic acid: The parent compound with carboxyl groups instead of ester groups.
Bis(4-methoxyphenyl) pyridine-3,5-dicarboxylate: A structural isomer with carboxyl groups at different positions on the pyridine ring.
Dimethyl 2,6-pyridinedicarboxylate: Another ester derivative with different substituents.
Uniqueness
Bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its methoxyphenyl groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propiedades
Número CAS |
57467-32-0 |
|---|---|
Fórmula molecular |
C21H17NO6 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C21H17NO6/c1-25-15-4-8-17(9-5-15)27-20(23)14-3-12-19(22-13-14)21(24)28-18-10-6-16(26-2)7-11-18/h3-13H,1-2H3 |
Clave InChI |
MAGZNUCONFBFBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


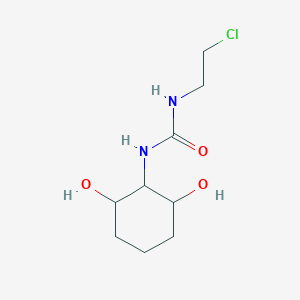


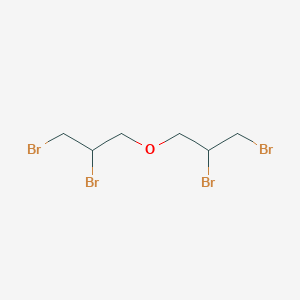
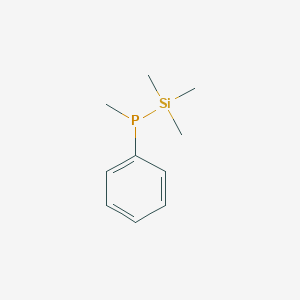
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
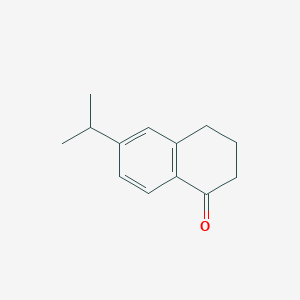
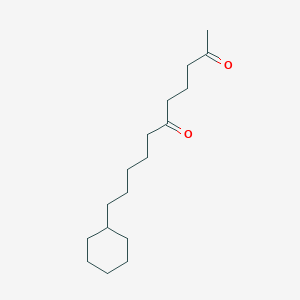


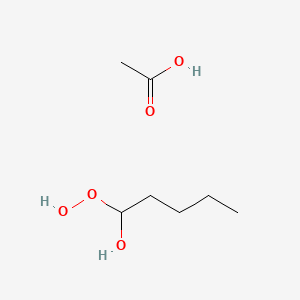

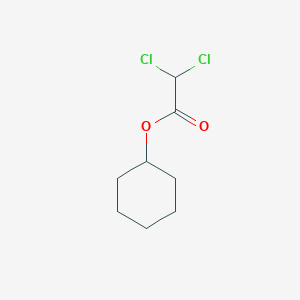
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
